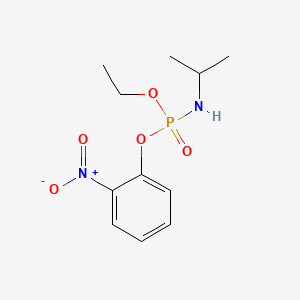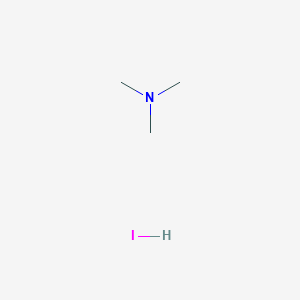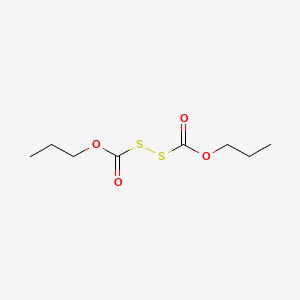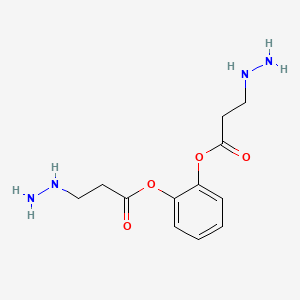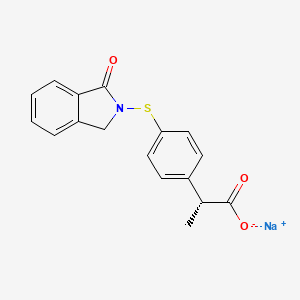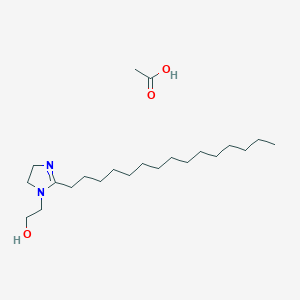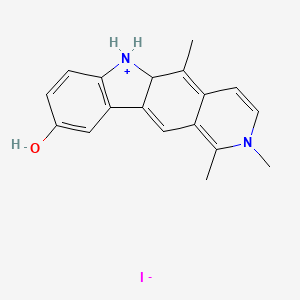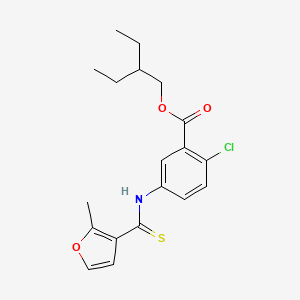
2-Tert-butyl-4-octylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-octylphenol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic ring substituted with a tert-butyl group at the second position and an octyl group at the fourth position. This compound is known for its applications in various industrial processes, particularly as an intermediate in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-octylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-4-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenolic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alkylphenols with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-Tert-butyl-4-octylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the production of surfactants, lubricants, and stabilizers for plastics.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-octylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The alkyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
2-Tert-butyl-4-methoxyphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,4,6-Tri-tert-butylphenol: Noted for its high steric hindrance and stability.
Uniqueness: 2-Tert-butyl-4-octylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and octyl groups enhances its hydrophobicity and stability, making it suitable for specialized industrial applications.
Propriétés
Numéro CAS |
61899-80-7 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2-tert-butyl-4-octylphenol |
InChI |
InChI=1S/C18H30O/c1-5-6-7-8-9-10-11-15-12-13-17(19)16(14-15)18(2,3)4/h12-14,19H,5-11H2,1-4H3 |
Clé InChI |
ZXENURKTAAQNOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


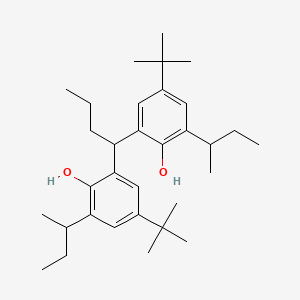
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
